molecular formula C20H21N3O3S2 B2820896 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone CAS No. 897475-66-0

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone

Cat. No.: B2820896
CAS No.: 897475-66-0
M. Wt: 415.53
InChI Key: ZCZAWMJXVMZRMO-UHFFFAOYSA-N
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Description

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Characterization

Electrochemical synthesis techniques have been employed to generate new compounds with structural similarities to the molecule of interest. For instance, electrochemical oxidation has been used to synthesize arylthiobenzazoles, demonstrating the utility of electrochemically generated intermediates in creating disubstituted compounds through Michael addition reactions (Amani & Nematollahi, 2012). Additionally, microwave-assisted synthesis provides an efficient, eco-friendly approach to synthesizing triazole derivatives, highlighting the role of click cyclocondensation in producing regioselective isomers (Said et al., 2020).

Biological Activities and Antiproliferative Effects

The molecule and its derivatives have been investigated for their biological activities. A notable study reports the synthesis and evaluation of derivatives for their antibacterial and antiproliferative activities, identifying compounds with significant growth inhibitory activity against various cancer cell lines (Kommula et al., 2018). Another research effort focused on the oxidative metabolism of a novel antidepressant, providing insights into the metabolic pathways and enzyme involvement in the biotransformation of similar compounds (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Efficacy

Research has also highlighted the antimicrobial and antifungal potential of related compounds. Azole-containing piperazine derivatives have been designed, synthesized, and shown to possess moderate to significant activities in vitro, with some compounds exhibiting broad-spectrum efficacy comparable to standard drugs (Gan et al., 2010). Additionally, the synthesis and evaluation of di- and trifunctional substituted 1,3-thiazoles within an international cancer screening program revealed piperazine substituents significantly enhance anticancer activity (Turov, 2020).

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-6-5-9-17-19(15)21-20(27-17)23-12-10-22(11-13-23)18(24)14-28(25,26)16-7-3-2-4-8-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZAWMJXVMZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.